3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde
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Overview
Description
3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O₂. It is characterized by the presence of an oxane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the aldehyde functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid.
Reduction: 3-(Prop-2-yn-1-yl)oxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Prop-2-yn-1-yl)oxane-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Prop-2-yn-1-yl)oxane: Lacks the aldehyde functional group.
Uniqueness
3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-yn-1-yl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-prop-2-ynyloxane-3-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-2-4-9(7-10)5-3-6-11-8-9/h1,7H,3-6,8H2 |
InChI Key |
ZDQRMBTTXRJZMT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCOC1)C=O |
Origin of Product |
United States |
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